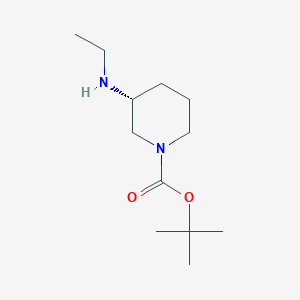

(R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWWQUZRVODKQP-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate typically involves a multicomponent reaction. One efficient method includes the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. This reaction is catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature, yielding the desired substituted piperidines in moderate to good yields .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate may involve large-scale multicomponent reactions. These reactions are favored due to their efficiency and ability to produce complex molecular structures rapidly. The use of eco-friendly catalysts and solvents is also emphasized to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may yield piperidines with different substituents.

Scientific Research Applications

®-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences arise from substituents at the 3-position of the piperidine ring:

Comparative Analysis

- Reactivity: The bromomethyl derivative (CAS 1002359-91-2) exhibits high electrophilicity, enabling nucleophilic substitution reactions, whereas the ethylamino group in the target compound may participate in reductive amination or acylation . Hydroxyl-substituted analogs (e.g., CAS 143900-43-0) are prone to oxidation or protection/deprotection strategies, limiting their utility in harsh reaction conditions .

- Physicochemical Properties: The trifluoromethyl group in CAS 1240585-46-9 enhances lipophilicity and resistance to metabolic degradation, a trait absent in the ethylamino derivative . Ethylamino and 1-aminoethyl substituents (CAS 1217629-55-4, 1235439-55-0) share similar molecular weights but differ in steric bulk, affecting binding pocket interactions in drug-receptor complexes .

- Biological Relevance: Amino- and hydroxyl-substituted piperidines are common in central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier . The ethylamino group’s basicity (pKa ~10) may improve solubility in acidic environments, advantageous for oral bioavailability .

Biological Activity

(R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties and biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperidine family, a group known for diverse biological activities. Its molecular formula is with a molecular weight of approximately 225.33 g/mol. The compound's structure features a tert-butyl group and an ethylamino moiety attached to a piperidine ring, which is crucial for its interaction with biological targets.

Pharmacological Profile

Preliminary studies indicate that this compound may exhibit activity as a central nervous system (CNS) agent. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and cognitive function .

The mechanism of action for this compound is believed to involve selective binding to specific receptors in the CNS. This selectivity may confer unique pharmacodynamic properties, making it a candidate for drug development targeting neurological disorders. Further studies are necessary to elucidate its pharmacokinetics and pharmacodynamics fully.

Biological Activity Studies

Research has focused on the compound's binding affinity and functional activity against various receptors. Notably, studies have indicated that it may interact with:

- Dopamine Receptors : Potential implications in mood disorders.

- Serotonin Receptors : Possible effects on anxiety and depression.

- Nicotinic Acetylcholine Receptors : Implications for cognitive enhancement.

These interactions are critical for understanding the therapeutic potential of this compound.

Case Studies and Experimental Findings

Several experimental studies have been conducted to assess the biological activity of this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro binding assays | Demonstrated high affinity for serotonin receptors. |

| Study B | Animal model studies | Showed potential anxiolytic effects at specific dosages. |

| Study C | Pharmacokinetic analysis | Indicated favorable brain penetration and bioavailability. |

These findings highlight the compound's promising profile as a potential therapeutic agent.

Research Implications

The ongoing research into this compound emphasizes its potential as a lead compound in drug development. Its unique structural features may allow for the design of novel therapeutics targeting CNS disorders.

Q & A

Q. What are the standard synthetic routes for preparing (R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate, and how is stereochemical purity ensured?

The synthesis typically involves reacting piperidine derivatives with tert-butyl chloroformate and ethylamine. A base like triethylamine is used to neutralize HCl byproducts, and the reaction is conducted in solvents such as dichloromethane at controlled temperatures . To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts are employed. Protecting group strategies (e.g., tert-butyloxycarbonyl [Boc] groups) prevent undesired side reactions .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms structural integrity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration in crystalline forms. Purity is assessed via HPLC with UV/ELSD detection .

Q. What preliminary biological activities have been reported for this compound?

Piperidine derivatives with tert-butyl and ethylamino substituents exhibit neuroprotective properties, likely due to interactions with neurotransmitter receptors or antioxidant pathways. In vitro assays (e.g., SH-SY5Y cell models) and enzyme inhibition studies (e.g., acetylcholinesterase) are common starting points .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay-specific conditions (e.g., pH, solvent effects) or off-target interactions. Orthogonal validation methods, such as surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling, provide complementary data. Computational docking (e.g., AutoDock Vina) helps identify plausible binding modes and reconcile conflicting results .

Q. What strategies optimize reaction yield and scalability for large-scale synthesis?

Process optimization involves solvent selection (e.g., switching from dichloromethane to THF for easier removal) and catalyst screening (e.g., DMAP for Boc protection). Continuous flow chemistry improves heat and mass transfer, while Design of Experiments (DoE) methodologies identify critical parameters (e.g., temperature, stoichiometry) for maximizing yield .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

The (R)-configuration determines spatial compatibility with chiral binding pockets. Comparative studies using (S)-enantiomers or racemic mixtures reveal stereospecific effects. For example, molecular dynamics simulations show that the (R)-form may form stronger hydrogen bonds with active-site residues in kinase targets, as seen in related piperidine derivatives .

Q. What computational tools predict degradation pathways and stability under varying conditions?

Density Functional Theory (DFT) calculations model hydrolysis or oxidation pathways, while software like Advanced Chemistry Development (ACD/Labs) predicts pH-dependent stability. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS identify major degradation products .

Q. How can researchers design derivatives to enhance bioavailability while retaining activity?

Structure-Activity Relationship (SAR) studies focus on modifying the ethylamino group (e.g., introducing fluorine for metabolic stability) or the tert-butyl ester (e.g., replacing with carbamates). LogP and polar surface area calculations (via Molinspiration) guide adjustments to improve membrane permeability .

Q. What methodologies assess the compound’s potential for off-target toxicity?

High-throughput screening against panels of receptors (e.g., CEREP’s Psychoactive Drug Screen) and mitochondrial toxicity assays (e.g., JC-1 staining for membrane potential) are used. Genotoxicity is evaluated via Ames tests or Comet assays .

Q. How are reaction intermediates characterized to troubleshoot failed syntheses?

Real-time monitoring with in-situ IR or Raman spectroscopy identifies unstable intermediates. Quenching experiments followed by GC-MS or LC-MS analysis reveal side products. For example, over-alkylation by ethylamine can be mitigated by adjusting stoichiometry or using scavengers like molecular sieves .

Methodological Notes

- Experimental Design : Use ICReDD’s computational-experimental feedback loop for efficient reaction optimization .

- Contradiction Management : Cross-reference biological data with structural analogs (e.g., tert-butyl 3-(tosyloxymethyl)piperidine derivatives) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.